4-(4-Methylpiperazin-1-yl)thiophene-2-carbaldehyde
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Overview
Description
4-(4-Methylpiperazin-1-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features a thiophene ring substituted with a piperazine moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both the thiophene and piperazine rings imparts unique chemical properties that can be exploited in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperazin-1-yl)thiophene-2-carbaldehyde typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions.
Formylation: The final step involves the formylation of the thiophene ring to introduce the aldehyde group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpiperazin-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: 4-(4-Methylpiperazin-1-yl)thiophene-2-carboxylic acid.
Reduction: 4-(4-Methylpiperazin-1-yl)thiophene-2-methanol.
Substitution: 4-(4-Methylpiperazin-1-yl)-3-bromothiophene-2-carbaldehyde.
Scientific Research Applications
4-(4-Methylpiperazin-1-yl)thiophene-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 4-(4-Methylpiperazin-1-yl)thiophene-2-carbaldehyde depends on its specific application:
Medicinal Chemistry: The compound may interact with biological targets such as enzymes or receptors, modulating their activity.
Material Science: In organic semiconductors, the compound can facilitate charge transport due to its conjugated system.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperazin-1-yl)phenylcarbaldehyde: Similar structure but with a phenyl ring instead of a thiophene ring.
4-(4-Methylpiperazin-1-yl)pyridine-2-carbaldehyde: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
4-(4-Methylpiperazin-1-yl)thiophene-2-carbaldehyde is unique due to the presence of both the thiophene and piperazine rings, which confer distinct electronic and steric properties. This combination enhances its versatility in various applications, particularly in medicinal chemistry and material science .
Properties
Molecular Formula |
C10H14N2OS |
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Molecular Weight |
210.30 g/mol |
IUPAC Name |
4-(4-methylpiperazin-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H14N2OS/c1-11-2-4-12(5-3-11)9-6-10(7-13)14-8-9/h6-8H,2-5H2,1H3 |
InChI Key |
DFCJZQWFTXUEOP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CSC(=C2)C=O |
Origin of Product |
United States |
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